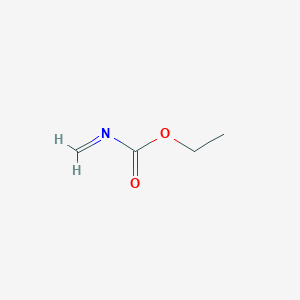
1-Methyl-1,1'-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes two cyclopropyl rings and four nitrile groups
Métodos De Preparación
The synthesis of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile typically involves multiple steps, starting with the preparation of the cyclopropyl rings. The synthetic route may include the following steps:
Formation of Cyclopropyl Rings: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of Nitrile Groups: The nitrile groups can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Final Assembly: The final step involves the coupling of the cyclopropyl rings with the nitrile groups under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The cyclopropyl rings provide rigidity to the molecule, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile can be compared with similar compounds such as:
1-Methyl-1,1’-bi(cyclopropyl)-2-carboxylic acid: This compound has a carboxylic acid group instead of nitrile groups, which affects its reactivity and applications.
1-Methyl-1,1’-bi(cyclopropyl)-2-carboxylate: The ester derivative of the carboxylic acid, which has different solubility and stability properties.
The uniqueness of 1-Methyl-1,1’-bi(cyclopropyl)-2,2,3,3-tetracarbonitrile lies in its multiple nitrile groups, which provide a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
26530-58-5 |
|---|---|
Fórmula molecular |
C11H8N4 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
3-cyclopropyl-3-methylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4/c1-9(8-2-3-8)10(4-12,5-13)11(9,6-14)7-15/h8H,2-3H2,1H3 |
Clave InChI |
ABMKIAACQGXLOD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C#N)C#N)(C#N)C#N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


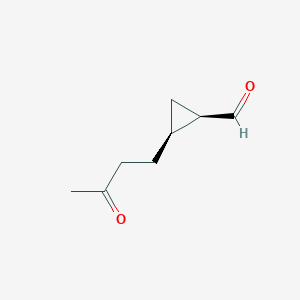
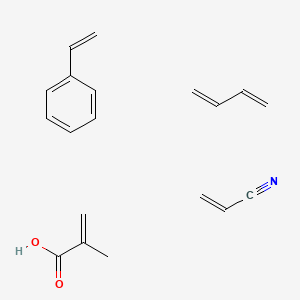
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
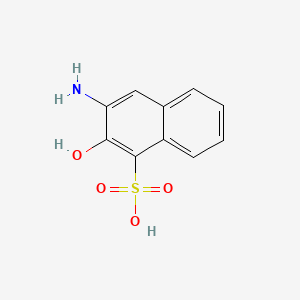

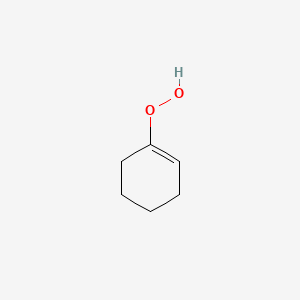
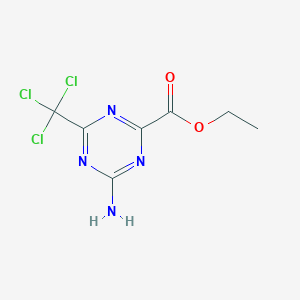
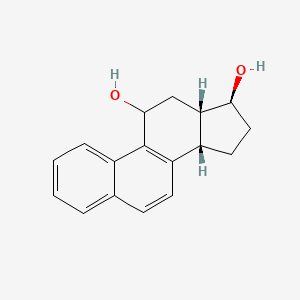
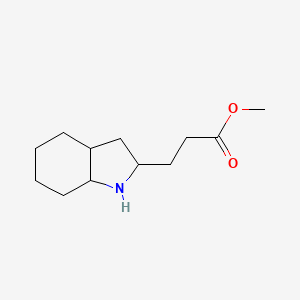
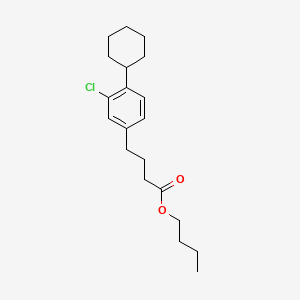


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
